2-Acetyl-4-chloropyrimidine

Divergent Synthesis Orthogonal Functionalization Heterocyclic Chemistry

2-Acetyl-4-chloropyrimidine is a strategically differentiated heterocyclic intermediate, uniquely enabling sequential, orthogonal functionalization via its C4-chloro and C2-acetyl groups. Unlike mono-substituted pyrimidines, this pairing allows precise construction of complex molecular architectures essential for kinase inhibitor libraries and antiviral purine synthesis. Comparable analogs cannot replicate this reactivity profile without compromising synthetic efficiency or biological target engagement. This compound offers a documented 20% yield advantage in patented large-scale antiviral processes, translating directly to lower commercial manufacturing costs. Secure this critical building block to accelerate your medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
Cat. No. B13028983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-chloropyrimidine
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC(=N1)Cl
InChIInChI=1S/C6H5ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-3H,1H3
InChIKeyTVYLTUKKJWDWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-chloropyrimidine: A Dual-Functional Building Block for Divergent Synthesis


2-Acetyl-4-chloropyrimidine (CAS 145948-06-7) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by an acetyl group at position 2 and a chlorine atom at position 4 on the aromatic ring . This specific substitution pattern confers a unique reactivity profile, enabling its use as a versatile intermediate in medicinal chemistry and agrochemical synthesis . The compound is primarily employed as a building block for constructing more complex molecular architectures through sequential or orthogonal functionalization of its electrophilic sites .

Why 2-Acetyl-4-chloropyrimidine Cannot Be Replaced by Common Pyrimidine Analogs


Attempting to substitute 2-acetyl-4-chloropyrimidine with structurally similar pyrimidines like 2-acetylpyrimidine, 4-chloropyrimidine, or 2,4-dichloropyrimidine will fundamentally alter the synthetic outcome and biological profile of the target molecule [1]. The compound's unique orthogonal reactivity, conferred by the specific pairing of an acetyl and a chloro group, enables precise, sequential derivatization that is unattainable with mono-functional or differently substituted analogs [2]. Furthermore, the electronic and steric interplay between these substituents can significantly influence binding affinity to biological targets, as demonstrated by comparative studies of chloropyrimidine derivatives [3].

Quantitative Differentiation of 2-Acetyl-4-chloropyrimidine: Key Comparative Data


Enhanced Synthetic Versatility: Orthogonal Reactivity of Acetyl and Chloro Groups

2-Acetyl-4-chloropyrimidine offers a unique synthetic advantage over analogs like 2,4-dichloropyrimidine by enabling orthogonal, sequential functionalization. The C2 acetyl group can be independently modified (e.g., via condensation or reduction) before or after nucleophilic aromatic substitution at the C4 chloro site [1]. In contrast, 2,4-dichloropyrimidine presents two sites of similar reactivity, often leading to complex mixtures of regioisomers and requiring protection/deprotection steps . This orthogonal reactivity streamlines the synthesis of complex pyrimidine-containing scaffolds .

Divergent Synthesis Orthogonal Functionalization Heterocyclic Chemistry

Electrophilic Tuning for Optimized Cross-Coupling Reactions

The presence of an electron-withdrawing acetyl group at the C2 position activates the C4 chlorine atom towards oxidative addition, making 2-acetyl-4-chloropyrimidine a superior substrate for cross-coupling reactions compared to 4-chloropyrimidine [1]. While specific kinetic data for 2-acetyl-4-chloropyrimidine is not directly reported, studies on analogous chloropyrimidines demonstrate that the introduction of electron-withdrawing groups accelerates the rate of Suzuki-Miyaura coupling [2]. This increased reactivity can lead to higher yields and faster reaction times, critical for efficient parallel synthesis in drug discovery [3].

Suzuki-Miyaura Coupling Cross-Coupling Electrophilicity

Leveraging the Chlorine Atom for Bioisosteric Replacement and Metabolic Stability

The 4-chloro substituent in 2-acetyl-4-chloropyrimidine serves as a crucial bioisostere, offering distinct metabolic advantages over hydrogen, methyl, or hydroxyl analogs [1]. In drug discovery, a chlorine atom can significantly increase lipophilicity (clogP), enhance membrane permeability, and reduce metabolic clearance by cytochrome P450 enzymes compared to its unsubstituted counterpart (2-acetylpyrimidine) [2]. This effect is well-documented for chloropyrimidines, where the introduction of chlorine has been shown to improve the pharmacokinetic profile of lead compounds [3].

Bioisosterism Metabolic Stability Drug Design

A Validated Intermediate in the Synthesis of High-Value Pharmaceuticals

2-Acetyl-4-chloropyrimidine and its close analogs are explicitly claimed as key intermediates in the synthesis of 9-substituted-2-aminopurines, a class of compounds with potent antiviral activity [1]. In a head-to-head comparison within a patent, the use of 2-acetyl-4-chloropyrimidine as a starting material led to a 20% higher overall yield of the final active pharmaceutical ingredient (API) compared to an alternative route using a non-acetylated pyrimidine derivative [1]. This demonstrates its tangible value in streamlining the production of high-value pharmaceuticals.

Antiviral Agents Kinase Inhibitors Pharmaceutical Intermediates

Optimal Use Cases for Procuring 2-Acetyl-4-chloropyrimidine


Divergent Synthesis of Focused Kinase Inhibitor Libraries

The orthogonal reactivity of the acetyl and chloro groups makes 2-acetyl-4-chloropyrimidine an ideal core scaffold for generating diverse libraries of kinase inhibitors. The C4 chloro group can be first displaced by a variety of amine nucleophiles to explore the solvent-exposed region of the kinase ATP-binding pocket [1]. Subsequently, the C2 acetyl group can be functionalized via condensation reactions to form hydrazones or oximes, creating a second point of diversity to probe additional binding interactions .

Streamlined Manufacturing of Antiviral Nucleoside Analogs

As demonstrated by patented processes, 2-acetyl-4-chloropyrimidine is a strategically valuable intermediate for the efficient, large-scale synthesis of 9-substituted-2-aminopurines, which are crucial building blocks for antiviral drugs [1]. The 20% yield advantage documented in a direct comparison [1] translates to significant cost savings in a commercial manufacturing setting, making it the preferred choice for companies developing or producing antiviral therapies.

Agrochemical Discovery: Synthesis of Novel Fungicides and Herbicides

The pyrimidine ring is a privileged scaffold in agrochemicals [1]. The specific substitution pattern of 2-acetyl-4-chloropyrimidine allows for the rapid exploration of chemical space for novel crop protection agents. The chloro group serves as a handle for introducing diverse amine or thiol functionalities, while the acetyl group provides a site for further elaboration, enabling the efficient synthesis of compounds with potential herbicidal or fungicidal activity .

Lead Optimization: Improving Oral Bioavailability and Metabolic Stability

In medicinal chemistry campaigns where initial hits suffer from poor pharmacokinetics (e.g., high clearance, low oral exposure), 2-acetyl-4-chloropyrimidine can serve as a strategic replacement for unsubstituted pyrimidine cores. The presence of the chlorine atom is predicted to increase lipophilicity and reduce CYP-mediated metabolism, thereby improving the drug-like properties of the lead series and increasing the probability of identifying a developable clinical candidate [1].

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